2,3,5-Trichlorothieno[3,2-b]pyridine
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Overview
Description
2,3,5-Trichlorothieno[3,2-b]pyridine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trichlorothieno[3,2-b]pyridine typically involves the chlorination of thieno[3,2-b]pyridine. One common method includes the reaction of thieno[3,2-b]pyridine with chlorine gas in the presence of a suitable catalyst under controlled temperature conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform to ensure the stability of the intermediate products.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trichlorothieno[3,2-b]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfur atom in the thieno ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form derivatives with different oxidation states.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed
Nucleophilic Substitution: Substituted thieno[3,2-b]pyridine derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thieno[3,2-b]pyridine derivatives.
Scientific Research Applications
2,3,5-Trichlorothieno[3,2-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2,3,5-Trichlorothieno[3,2-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,3,5-Trichloropyridine: A structurally similar compound with chlorine atoms on a pyridine ring.
Thieno[3,2-b]pyridine: The parent compound without chlorine substitutions.
2,3,5-Trichlorothiophene: A related compound with a thiophene ring instead of a thieno[3,2-b]pyridine ring.
Uniqueness
2,3,5-Trichlorothieno[3,2-b]pyridine is unique due to the combination of its thieno and pyridine rings with chlorine substitutions. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H2Cl3NS |
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Molecular Weight |
238.5 g/mol |
IUPAC Name |
2,3,5-trichlorothieno[3,2-b]pyridine |
InChI |
InChI=1S/C7H2Cl3NS/c8-4-2-1-3-6(11-4)5(9)7(10)12-3/h1-2H |
InChI Key |
PCUXQRWEJWQHRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1SC(=C2Cl)Cl)Cl |
Origin of Product |
United States |
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